5,6-Bis(4-methoxyphenyl)-2-(2-(dimethylamino)-1-methylethyl)-1,2,4-triazin-3(2H)-one
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Overview
Description
“5,6-Bis(4-methoxyphenyl)-2-(2-(dimethylamino)-1-methylethyl)-1,2,4-triazin-3(2H)-one” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Bis(4-methoxyphenyl)-2-(2-(dimethylamino)-1-methylethyl)-1,2,4-triazin-3(2H)-one” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, dimethylamine, and other reagents.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and dimethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the triazine ring structure.
Substitution: The final step involves the substitution of the triazine ring with the desired functional groups to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
“5,6-Bis(4-methoxyphenyl)-2-(2-(dimethylamino)-1-methylethyl)-1,2,4-triazin-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “5,6-Bis(4-methoxyphenyl)-2-(2-(dimethylamino)-1-methylethyl)-1,2,4-triazin-3(2H)-one” involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(dimethylamino)-1,2,4-triazin-3(2H)-one
- 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
- 4-Methoxyphenyl-1,2,4-triazine derivatives
Uniqueness
“5,6-Bis(4-methoxyphenyl)-2-(2-(dimethylamino)-1-methylethyl)-1,2,4-triazin-3(2H)-one” stands out due to its unique combination of functional groups, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
84423-88-1 |
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Molecular Formula |
C22H26N4O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[1-(dimethylamino)propan-2-yl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C22H26N4O3/c1-15(14-25(2)3)26-22(27)23-20(16-6-10-18(28-4)11-7-16)21(24-26)17-8-12-19(29-5)13-9-17/h6-13,15H,14H2,1-5H3 |
InChI Key |
OGFXKZMSBHKEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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